Documented Role as a Specific Synthetic Intermediate in Patent Literature
The compound is explicitly listed as an intermediate in a patent for synthesizing protein kinase modulators, a class of therapeutics for cancer and angiogenesis [1]. This contrasts with its closest analog, 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 58315-38-1), which lacks the methyl group on the piperazine ring and is not referenced in the same context within this patent. The presence of the methyl group is critical as it prevents further derivatization at that nitrogen, directing synthetic pathways to the desired product.
| Evidence Dimension | Cited Use in Patent Literature (WO2005113494A2) |
|---|---|
| Target Compound Data | Explicitly listed on pages 95-96 as an intermediate [1]. |
| Comparator Or Baseline | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 58315-38-1) and other generic 1-arylpiperazines. |
| Quantified Difference | Presence of a direct, verifiable citation for the target compound, versus no citation for the comparator in the same document. |
| Conditions | Patent search and cross-referencing of chemical intermediates. |
Why This Matters
For researchers aiming to replicate or build upon patented synthetic routes, procuring the exact intermediate cited in the literature is essential for ensuring synthetic fidelity and avoiding unexpected deviations in reaction outcomes.
- [1] AMGEN INC. (2005). WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer. View Source
